

# Interpreting the Mass Spectrum of 1-Ethylcyclopentanol: A Comparative Guide

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## Compound of Interest

Compound Name: 1-Ethylcyclopentanol

Cat. No.: B074463

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For researchers and scientists in the field of analytical chemistry and drug development, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering deep insights into the compound's structure. This guide provides a detailed interpretation of the mass spectrum of **1-Ethylcyclopentanol** and compares it with other cyclic alcohols to highlight the structural influences on fragmentation.

## Comparative Analysis of Fragmentation Patterns

The mass spectra of **1-Ethylcyclopentanol** and related cyclic alcohols were analyzed to understand the influence of substituents on the fragmentation pathways. The quantitative data for the most significant fragments are summarized in the table below.

Compound Name	Molecular Weight ( g/mol )	Key Fragments (m/z) and Relative Intensities
1-Ethylcyclopentanol	114.19	85 (100%), 57 (80%), 96 (70%), 41 (65%), 67 (60%), 29 (55%)
1-Methylcyclopentanol	100.16	85 (100%), 43 (75%), 57 (60%), 70 (50%), 41 (45%)
Cyclopentanol	86.13	57 (100%), 43 (85%), 68 (70%), 41 (60%), 29 (50%)
Cyclohexanol	100.16	57 (100%), 44 (80%), 82 (65%), 67 (50%), 41 (45%)

## Interpretation of the 1-Ethylcyclopentanol Mass Spectrum

The mass spectrum of **1-Ethylcyclopentanol** is characterized by several key fragments that arise from predictable cleavage patterns common to tertiary alcohols and cyclic systems.

The molecular ion peak ( $M^+$ ) for **1-Ethylcyclopentanol** ( $C_7H_{14}O$ ) is expected at an  $m/z$  of 114. In many electron ionization (EI) mass spectra of alcohols, the molecular ion peak is often weak or absent due to the high instability of the ion, which readily undergoes fragmentation.

The base peak at  $m/z$  85 corresponds to the loss of an ethyl radical ( $\bullet CH_2CH_3$ , 29 Da) from the molecular ion. This is a classic example of alpha-cleavage, a common fragmentation pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is broken. The resulting oxonium ion is resonance-stabilized, making this a highly favorable fragmentation.

The significant peak at  $m/z$  96 is attributed to the loss of a water molecule ( $H_2O$ , 18 Da) from the molecular ion<sup>[1]</sup>. This dehydration reaction is a characteristic fragmentation for many alcohols<sup>[1][2][3][4][5]</sup>.

The peak at  $m/z$  57 is a common fragment in the mass spectra of cyclic alkanes and their derivatives. For cyclic alcohols, this peak often arises from a more complex ring cleavage mechanism<sup>[1]</sup>. In the case of cyclohexanol, a prominent  $m/z$  57 peak is also observed and is suggested to result from alpha-cleavage followed by hydrogen migration and subsequent bond cleavage<sup>[6]</sup>. A similar complex rearrangement is likely responsible for the  $m/z$  57 peak in **1-Ethylcyclopentanol**.

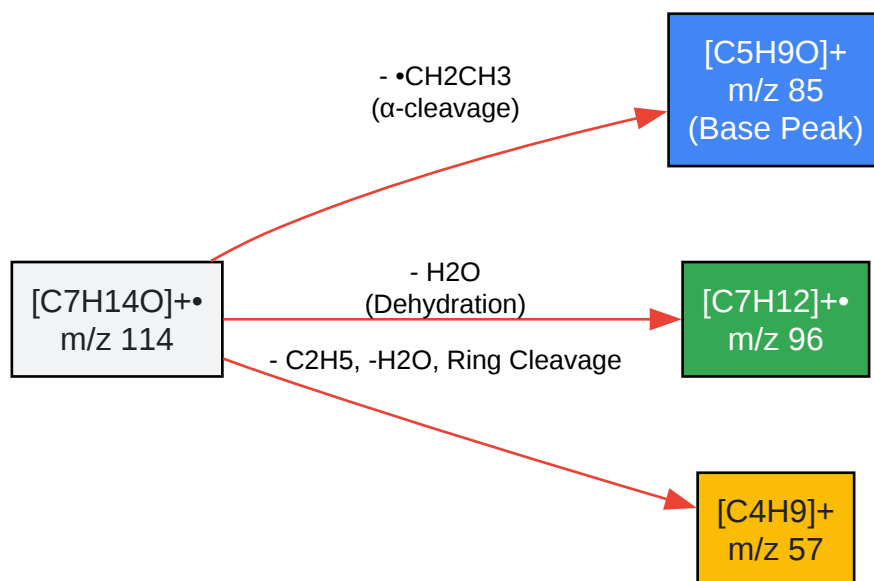
Other notable fragments include  $m/z$  67, which could be formed by the loss of water and an ethyl group, and subsequent rearrangements. The peak at  $m/z$  41 is likely due to the allyl cation ( $[C_3H_5]^+$ ), a common fragment in many organic molecules. The peak at  $m/z$  29 corresponds to the ethyl cation ( $[CH_2CH_3]^+$ ).

## Comparison with Other Cyclic Alcohols

- **1-Methylcyclopentanol vs. 1-Ethylcyclopentanol:** Both are tertiary alcohols and exhibit a base peak resulting from alpha-cleavage. For 1-Methylcyclopentanol, the base peak is at  $m/z$  85, corresponding to the loss of a methyl radical ( $\bullet CH_3$ , 15 Da). This is analogous to the loss of the ethyl radical in **1-Ethylcyclopentanol**.
- **Cyclopentanol vs. 1-Ethylcyclopentanol:** Cyclopentanol, a secondary alcohol, also shows a prominent peak at  $m/z$  57, which is its base peak<sup>[7][8][9][10]</sup>. This indicates that the underlying ring structure significantly contributes to the formation of this fragment. The loss of water (M-18) leads to a peak at  $m/z$  68.
- **Cyclohexanol vs. 1-Ethylcyclopentanol:** Cyclohexanol, a secondary alcohol with a six-membered ring, also displays a base peak at  $m/z$  57<sup>[6][11][12][13][14]</sup>. The loss of water results in a peak at  $m/z$  82. The consistent presence and high abundance of the  $m/z$  57 fragment across these different cyclic alcohols underscore its stability and common origin from the cyclic structure.

## Fragmentation Pathway of 1-Ethylcyclopentanol

The major fragmentation pathways for **1-Ethylcyclopentanol** are illustrated below.



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## References

1. GCMS Section 6.10 [people.whitman.edu]
2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
3. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
4. chem.libretexts.org [chem.libretexts.org]
5. m.youtube.com [m.youtube.com]
6. Reddit - The heart of the internet [reddit.com]
7. Cyclopentanol(96-41-3) MS spectrum [chemicalbook.com]
8. Cyclopentanol |  $C_5H_{10}O$  | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
9. Cyclopentanol [webbook.nist.gov]
10. Cyclopentanol [webbook.nist.gov]
11. Cyclohexanol(108-93-0) MS spectrum [chemicalbook.com]

- 12. Cyclohexanol [webbook.nist.gov]
- 13. Cyclohexanol [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
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